N-cyclopentyl-2-(2-phenylethyl)benzamide
Description
N-cyclopentyl-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a 2-phenylethyl substituent at the 2-position of the benzamide ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic and aliphatic components, which may influence its pharmacokinetic and pharmacodynamic behavior.
Properties
IUPAC Name |
N-cyclopentyl-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-11-5-6-12-18)19-13-7-4-10-17(19)15-14-16-8-2-1-3-9-16/h1-4,7-10,13,18H,5-6,11-12,14-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGROKPQHSXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs of N-cyclopentyl-2-(2-phenylethyl)benzamide , highlighting variations in substituents and their implications:
Key Observations:
- Substituent Effects on Lipophilicity : The 2-phenylethyl group in the target compound increases lipophilicity compared to 5g (trifluoroethyl), which may enhance blood-brain barrier penetration .
- Electron-Withdrawing Groups : Fluorine in 5g improves metabolic stability but reduces aromatic π-π interactions critical for receptor binding .
- Biological Activity : Compounds like 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide demonstrate that halogen and methoxy groups can confer specific metabolic roles (e.g., glyburide metabolism) .
Pharmacological and Toxicological Profiles
- Neuroleptic Potential: Benzamide derivatives such as N-cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide are linked to neuroleptic activity (e.g., dopamine D2 antagonism), suggesting the target compound may share similar mechanisms .
- Toxicity Considerations: Limited data exist for the target compound, but analogs like N-(2-Ethylhexyl)benzamide highlight gaps in chronic toxicity profiles, emphasizing the need for rigorous safety assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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